PLS-123
Overview
Description
Compound “PMID24915291C38” is a synthetic organic molecule designed as an analogue for covalent irreversible inhibitors of Bruton’s tyrosine kinase (Btk). This compound has been studied for its potential in targeting and inhibiting Btk, which plays a crucial role in the signaling pathways of B cells and is implicated in various autoimmune diseases and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID24915291C38” involves multiple steps, including the formation of amide bonds and the introduction of trifluoromethyl groups. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions to ensure selective substitution.
Amide Bond Formation: The final steps involve the formation of amide bonds through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and aromatic moieties.
Reduction: Reduction reactions can be performed on the nitro groups, if present, to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Compound “PMID24915291C38” has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying covalent inhibitors and their interactions with target proteins.
Biology: Investigated for its role in modulating B cell receptor signaling pathways.
Medicine: Potential therapeutic agent for treating autoimmune diseases and certain types of cancer by inhibiting Btk.
Mechanism of Action
The mechanism of action of compound “PMID24915291C38” involves the covalent binding to the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase activity, thereby blocking the downstream signaling pathways that are crucial for B cell proliferation and survival. The molecular targets include the ATP-binding site of Btk, and the pathways involved are primarily related to B cell receptor signaling .
Comparison with Similar Compounds
Ibrutinib: Another covalent inhibitor of Btk, used in the treatment of B cell malignancies.
Acalabrutinib: A second-generation Btk inhibitor with improved selectivity and fewer off-target effects.
Zanubrutinib: A Btk inhibitor designed to provide sustained inhibition of Btk with a favorable safety profile.
Comparison:
Properties
Molecular Formula |
C31H26F3N7O4 |
---|---|
Molecular Weight |
617.6 g/mol |
IUPAC Name |
2-methyl-N-[2-[3-[[2-(prop-2-enoylamino)acetyl]amino]anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C31H26F3N7O4/c1-3-26(42)35-17-27(43)38-21-8-5-9-22(13-21)41-30-36-15-24(16-37-30)40-29(45)25-14-23(11-10-18(25)2)39-28(44)19-6-4-7-20(12-19)31(32,33)34/h3-16H,1,17H2,2H3,(H,35,42)(H,38,43)(H,39,44)(H,40,45)(H,36,37,41) |
InChI Key |
SMOPKEHQPPXRSH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)CNC(=O)C=C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)CNC(=O)C=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PLS-123; PLS 123; PLS123. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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